molecular formula C17H38BrN B12308351 n-Tetradecyl-d29-trimethylammonium Bromide

n-Tetradecyl-d29-trimethylammonium Bromide

Cat. No.: B12308351
M. Wt: 365.57 g/mol
InChI Key: CXRFDZFCGOPDTD-WAQJSBRMSA-M
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Description

n-Tetradecyl-d29-trimethylammonium Bromide is a stable isotope-labeled compound commonly used in scientific research. It is a quaternary ammonium compound with a long alkyl chain, making it a surfactant. The compound is known for its high chemical purity and is often used in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetradecyl-d29-trimethylammonium Bromide typically involves the quaternization of n-tetradecylamine with methyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Tetradecyl-d29-trimethylammonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Tetradecyl-d29-trimethylammonium Bromide is widely used in scientific research due to its surfactant properties and stable isotope labeling. Applications include:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell membrane studies and protein purification.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of n-Tetradecyl-d29-trimethylammonium Bromide involves its interaction with cell membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. This property makes it useful in studies of membrane dynamics and protein-lipid interactions. The compound can also form micelles, which are useful in solubilizing hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

    Tetradecyltrimethylammonium Bromide: Similar structure but without isotope labeling.

    Cetyltrimethylammonium Bromide: Longer alkyl chain (16 carbons) compared to n-Tetradecyl-d29-trimethylammonium Bromide.

    Dodecyltrimethylammonium Bromide: Shorter alkyl chain (12 carbons) compared to this compound.

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems.

Properties

Molecular Formula

C17H38BrN

Molecular Weight

365.57 g/mol

IUPAC Name

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

CXRFDZFCGOPDTD-WAQJSBRMSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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